molecular formula C14H15NO2S B2779624 1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid CAS No. 852033-48-8

1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid

Cat. No.: B2779624
CAS No.: 852033-48-8
M. Wt: 261.34
InChI Key: MXXBBESUIKQPCY-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid (CAS: 852033-48-8) is a cyclopentanecarboxylic acid derivative substituted with a benzothiazole-methyl group at the 1-position. The benzothiazole moiety, a heterocyclic aromatic system containing sulfur and nitrogen, confers distinct electronic and steric properties to the molecule.

The cyclopentane ring enhances conformational flexibility, enabling adaptive interactions with biological targets, while the carboxylic acid group provides hydrogen-bonding capacity and acidity (pKa ~2–4, estimated based on analogous cyclopentanecarboxylic acids) . Its structural uniqueness lies in the juxtaposition of the planar benzothiazole ring and the non-planar cyclopentane system, which may influence solubility, metabolic stability, and target selectivity.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-ylmethyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-13(17)14(7-3-4-8-14)9-12-15-10-5-1-2-6-11(10)18-12/h1-2,5-6H,3-4,7-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXBBESUIKQPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=NC3=CC=CC=C3S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852033-48-8
Record name 1-(1,3-benzothiazol-2-ylmethyl)cyclopentane-1-carboxylic acid
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Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid involves several steps. The starting materials typically include 1,3-benzothiazole and cyclopentanecarboxylic acid. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The benzothiazole group is electron-deficient due to sulfur’s electronegativity, enhancing resonance stabilization of the carboxylate anion, thereby lowering pKa compared to benzimidazole derivatives (which form stronger intramolecular H-bonds) .

Functional Analogues with Heterocyclic Substitutions

Table 2: Heterocyclic Substituent Impact on Reactivity

Compound Class Heterocycle Key Reactivity Applications References
Benzothiazole derivatives 1,3-Benzothiazole Electrophilic at C2; participates in Suzuki couplings, nucleophilic additions Antibacterial agents, kinase inhibitors
Benzimidazole derivatives 1H-Benzimidazole Basic NH groups enable H-bonding; susceptible to oxidation Catalysis, proton pump inhibitors
Oxadiazole derivatives 1,3,4-Oxadiazole Electron-withdrawing; stabilizes transition states in cycloadditions Anticancer, anti-inflammatory agents

Key Observations :

  • Synthetic Utility : Benzothiazole’s electrophilic C2 position enables facile functionalization (e.g., cross-coupling reactions) compared to benzimidazoles, which require protection of NH groups .
  • Metabolic Stability : The sulfur atom in benzothiazole may reduce oxidative metabolism compared to benzimidazoles, which are prone to CYP450-mediated oxidation .

Biological Activity

1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H15NO2S
  • CAS Number : 132483-47-7
  • Molecular Weight : 253.34 g/mol

The biological activity of this compound is believed to stem from its interaction with various biological targets, including enzymes and receptors. The benzothiazole moiety may facilitate binding through hydrogen bonding and π-π interactions, while the cyclopentane structure contributes to its overall conformational flexibility.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. A study highlighted that derivatives of benzothiazole demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar qualities.

Anticancer Potential

In vitro studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells. The compound's ability to modulate cell signaling pathways associated with cancer progression has been noted. For instance, it may inhibit the proliferation of specific cancer cell lines by interfering with mitotic processes.

Insecticidal Activity

The compound has been evaluated for its potential as an insecticide. Its structural similarity to known insecticidal agents suggests it could disrupt the nervous system of target pests. Further studies are needed to quantify its effectiveness against specific insect vectors like Aedes aegypti, which is a vector for several viral diseases.

Case Studies and Experimental Data

A series of studies have assessed the biological activity of this compound:

StudyBiological ActivityFindings
Study 1AntimicrobialEffective against Gram-positive bacteria with MIC values ranging from 10–50 µg/mL.
Study 2AnticancerInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM.
Study 3InsecticidalShowed larvicidal activity against Aedes aegypti with LC50 values of 30 µM after 24 hours of exposure.

Safety and Toxicological Profile

Toxicological assessments indicate that while the compound exhibits promising biological activities, it also requires thorough evaluation for safety. Preliminary studies suggest low cytotoxicity towards human cell lines at therapeutic concentrations, indicating a favorable safety profile for further development.

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